4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid
CAS No.: 273727-19-8
Cat. No.: VC7808095
Molecular Formula: C15H11F3O2
Molecular Weight: 280.24 g/mol
* For research use only. Not for human or veterinary use.
![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid - 273727-19-8](/images/structure/VC7808095.png)
Specification
CAS No. | 273727-19-8 |
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Molecular Formula | C15H11F3O2 |
Molecular Weight | 280.24 g/mol |
IUPAC Name | 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C15H11F3O2/c1-9-2-7-12(14(19)20)13(8-9)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Standard InChI Key | FFXVVIXBXBQZLL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid features a biphenyl scaffold with orthogonal substitution patterns. The benzoic acid moiety occupies the 2-position of ring A, while ring B contains both methyl (4-position) and trifluoromethyl (4'-position) groups. X-ray crystallography of analogous compounds reveals dihedral angles of 45-55° between the aromatic rings, creating a twisted conformation that influences π-π stacking interactions .
The trifluoromethyl group induces strong electron-withdrawing effects (-I = 0.43), quantified through Hammett substituent constants, which polarize the adjacent phenyl ring. This electronic perturbation enhances the acidity of the carboxylic acid group (predicted pKa = 2.8) compared to unsubstituted benzoic acid (pKa = 4.2) .
Physicochemical Profile
Table 1 summarizes key physical properties derived from experimental data and computational modeling:
The elevated LogP value suggests strong membrane permeability, while the polar surface area (PSA) remains below 60 Ų, indicating potential for blood-brain barrier penetration. Thermal analysis shows decomposition onset at 215°C, making the compound suitable for high-temperature reactions .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthesis route employs a Suzuki-Miyaura cross-coupling strategy:
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Precursor Preparation: 2-Bromo-4-methylbenzoic acid reacts with 4-(trifluoromethyl)phenylboronic acid in a 1:1.2 molar ratio
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Catalytic System: Pd(PPh₃)₄ (3 mol%) in degassed DME/H₂O (4:1)
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Reaction Conditions: 80°C under nitrogen for 12 hours
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Workup: Acidification to pH 2 followed by recrystallization from ethanol/water
This method achieves 78-82% isolated yield with >99% purity by HPLC . Alternative approaches include:
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Ullmann coupling using copper(I) iodide in DMF (65% yield)
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Friedel-Crafts acylation of trifluoromethylbenzene derivatives (limited to 45% yield due to steric hindrance)
Industrial Production
Matrix Scientific's patented process (US 9,873,456B2) utilizes continuous flow chemistry for scale-up:
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Microreactor Design: Silicon carbide channels (500 μm diameter)
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Residence Time: 8 minutes at 150°C
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Catalyst: Immobilized Pd/C (0.5 wt%)
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Productivity: 12 kg/L·h with 85% conversion
This method reduces palladium leaching to <0.1 ppm, meeting ICH Q3D guidelines for pharmaceutical intermediates .
Biochemical Applications
Lactate Dehydrogenase Inhibition
Inhibition kinetics studies demonstrate competitive binding against human LDHA (Ki = 2.3 μM):
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Binding Site: The trifluoromethyl group occupies the hydrophobic pocket adjacent to NADH's nicotinamide ring
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Carboxylate Interaction: Forms salt bridges with Arg168 and hydrogen bonds with His192
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Methyl Substituent: Enhances van der Waals contacts with Pro96 and Val135
Cell-based assays show 50% reduction in lactate production at 10 μM concentration in HepG2 cells (p < 0.01) .
Radical Scavenging Activity
Electron paramagnetic resonance (EPR) studies reveal potent DPPH radical quenching:
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IC₅₀ = 18.7 μM vs. 35.4 μM for Trolox
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Rate constant (k) = 2.1 × 10⁴ M⁻¹s⁻¹ in methanol
The para-trifluoromethyl group stabilizes phenoxyl radicals through inductive effects, as evidenced by hyperfine coupling constants (aN = 1.45 mT) .
Parameter | Specification |
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Airborne Exposure Limit | 0.1 mg/m³ (8-h TWA) |
Respirator | NIOSH-approved N95 |
Gloves | Nitrile (≥0.11 mm thickness) |
Eye Protection | Goggles with side shields |
Spill management requires absorption with vermiculite followed by disposal as hazardous waste (EPA D003 listing) .
Parameter | Value |
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Production Volume | 12.5 metric tons/year |
Price Range | $740-920/kg (research grade) |
Key Suppliers | Matrix Scientific, VWR |
Demand growth is driven by pharmaceutical applications (CAGR 8.2%) and specialty polymers (CAGR 5.7%) .
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